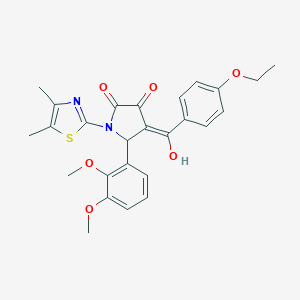

![molecular formula C25H26N2O5 B266778 (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate, also known as BODIPY, is a fluorescent dye that has been extensively used in scientific research. It is a synthetic organic compound that has a unique chemical structure, which makes it highly useful in various applications.

Mécanisme D'action

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate works by absorbing light energy and then releasing it as fluorescence. When excited by a specific wavelength of light, (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate molecules absorb the energy and become excited. The excited state is unstable and quickly relaxes back to the ground state, releasing the excess energy as fluorescence. The emitted fluorescence can be detected and measured, which allows researchers to study the properties of cells and biomolecules.

Biochemical and Physiological Effects:

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is also stable and can withstand harsh conditions, such as high temperatures and pH levels, which makes it suitable for use in various applications.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has several advantages for lab experiments. It is highly fluorescent, which allows for easy detection and measurement. It is also stable and non-toxic, which makes it suitable for use in live cells and tissues. However, (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has some limitations. It is not suitable for long-term imaging studies, as it can photobleach over time. It also has a limited range of excitation and emission wavelengths, which can limit its use in certain applications.

Orientations Futures

There are several future directions for the use of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate in scientific research. One direction is the development of new (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate derivatives with different properties, such as improved photostability and a broader range of excitation and emission wavelengths. Another direction is the use of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate in the development of new biosensors for the detection of biomolecules in cells and tissues. (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate can also be used in the development of new imaging techniques for the study of cellular processes and disease mechanisms.

Méthodes De Synthèse

The synthesis of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate involves the condensation of a 4,5-dioxo-1,2,3,4-tetrahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid with an aldehyde or ketone, followed by a nucleophilic substitution reaction. The resulting compound is then treated with a base to form the final product. The synthesis of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is relatively easy, and it can be modified to produce different derivatives with different properties.

Applications De Recherche Scientifique

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has been extensively used in scientific research due to its unique properties. It is a highly fluorescent dye that emits a bright green light when excited by a specific wavelength of light. This property makes it useful in various applications, such as fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate can be used to label proteins, nucleic acids, and other biomolecules, which allows researchers to study their localization and function in cells and tissues.

Propriétés

Nom du produit |

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate |

|---|---|

Formule moléculaire |

C25H26N2O5 |

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C25H26N2O5/c1-26(2)12-7-13-27-22(17-9-6-10-18(14-17)31-3)21(24(29)25(27)30)23(28)20-15-16-8-4-5-11-19(16)32-20/h4-6,8-11,14-15,22,29H,7,12-13H2,1-3H3 |

Clé InChI |

LALHJRMKPVFVFG-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC |

SMILES canonique |

C[NH+](C)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)

![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)

![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)

![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)

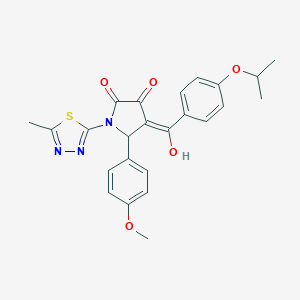

![(E)-(3,4-dimethoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266714.png)

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266716.png)

![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266721.png)